molecular formula C19H18N2O5S B2840440 4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide CAS No. 2327046-06-8

4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide

Cat. No.: B2840440
CAS No.: 2327046-06-8
M. Wt: 386.42
InChI Key: ILXAUTITHBWFSH-UHFFFAOYSA-N
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Description

4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with dimethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of cellular pathways that are essential for cell survival and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the functional groups attached to the core.

    Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different biological activities.

    Coumarin-quinoline hybrids: These compounds combine the coumarin and quinoline moieties, resulting in unique pharmacological properties.

Uniqueness

4-hydroxy-3-(4-methoxybenzenesulfonyl)-N,N-dimethylquinoline-6-carboxamide is unique due to the presence of the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N,N-dimethyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21(2)19(23)12-4-9-16-15(10-12)18(22)17(11-20-16)27(24,25)14-7-5-13(26-3)6-8-14/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAUTITHBWFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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